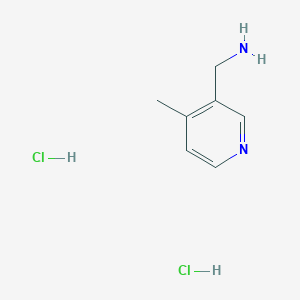

(4-Methylpyridin-3-yl)methanamine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-methylpyridin-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.2ClH/c1-6-2-3-9-5-7(6)4-8;;/h2-3,5H,4,8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCPHUGCVZGYCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(4-Methylpyridin-3-yl)methanamine dihydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of (4-Methylpyridin-3-yl)methanamine Dihydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of this compound, a key building block in modern medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer in-depth procedural insights and the scientific rationale behind the experimental determination of these properties. We will explore the compound's fundamental identifiers, detailed methodologies for characterizing its melting point and solubility, and an analysis of its expected spectroscopic features. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for advancing pharmaceutical research.

Compound Identification and Core Properties

This compound is a stable, crystalline salt form of the parent amine, (4-Methylpyridin-3-yl)methanamine. The conversion to a dihydrochloride salt significantly enhances the compound's stability and handling characteristics, making it suitable for various applications in research and development.[1] It is widely utilized in the synthesis of more complex organic molecules and serves as a valuable intermediate for pharmaceutical research.[1]

The fundamental identifiers and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 56635-11-1 | [2] |

| Molecular Formula | C₇H₁₂Cl₂N₂ | [1][2] |

| Molecular Weight | 195.09 g/mol | [1][2] |

| Canonical SMILES | CC1=C(C=NC=C1)CN.Cl.Cl | [1] |

| Appearance | White to off-white solid (Typical) | Assumed based on common amine salts |

| Storage Conditions | Store in a cool, dry place under an inert atmosphere. | [1][2] |

Experimental Characterization: Methodologies and Scientific Rationale

Melting Point Determination: A Critical Purity Indicator

The melting point of a crystalline solid is a fundamental physical property that serves as a primary indicator of its purity. For a pure compound, the melting range is typically sharp, often within a 0.5-1.0°C range. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[3][4] Therefore, the accurate determination of the melting point is a self-validating method for assessing sample purity.

This protocol outlines the standard method for determining the melting point range using a digital melting point apparatus, a technique widely adopted in pharmaceutical quality control.[5]

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of dry this compound powder onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Sample Packing: Invert the capillary tube and tap its sealed bottom on a hard surface to tightly pack the solid into a column approximately 2.5-3.5 mm high.[5] This ensures uniform heat transfer.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20°C/minute ramp rate) to get a preliminary estimate.[4]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point. Insert a new sample and set the heating rate to a slow ramp, typically 1-2°C per minute.[5] A slow heating rate is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading.

-

Data Recording: Record two temperatures:

-

T₁ (Onset): The temperature at which the first drop of liquid appears.

-

T₂ (Clear Point): The temperature at which the entire sample becomes a clear liquid.[5]

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow.

References

The Strategic Synthesis and Application of (4-Methylpyridin-3-yl)methanamine Dihydrochloride in Contemporary Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylpyridin-3-yl)methanamine dihydrochloride has emerged as a pivotal structural motif and versatile building block in the landscape of modern medicinal chemistry. Its unique combination of a substituted pyridine core and a primary aminomethyl group provides a valuable scaffold for the synthesis of complex molecules with significant therapeutic potential. This guide offers a comprehensive technical overview of this compound, from its fundamental chemical properties and detailed synthetic routes to its critical role in the development of targeted therapeutics, with a particular focus on kinase inhibitors. As a key intermediate, understanding its synthesis and chemical behavior is paramount for researchers aiming to innovate in the field of drug discovery.

Physicochemical Properties and Structural Elucidation

This compound is a stable, water-soluble salt that is amenable to a wide range of chemical transformations. A thorough understanding of its physical and spectral properties is essential for its effective utilization in synthesis and for the unambiguous characterization of its derivatives.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a pyridine ring substituted with a methyl group at the 4-position and a methanamine group at the 3-position. The dihydrochloride salt form enhances its stability and solubility in aqueous media, which can be advantageous for certain reaction conditions and for biological screening.

| Property | Value | Source |

| CAS Number | 56635-11-1 | [1] |

| Molecular Formula | C₇H₁₂Cl₂N₂ | [1] |

| Molecular Weight | 195.09 g/mol | [1] |

| SMILES | CC1=C(C=NC=C1)CN.Cl.Cl | [1] |

| Appearance | White to off-white solid | Commercially available |

| Solubility | Soluble in water and methanol | General chemical knowledge |

Spectroscopic Characterization

The structural integrity of this compound is confirmed through various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's atomic connectivity. While specific spectral data can vary slightly based on the solvent and instrument parameters, the following table outlines the expected chemical shifts and multiplicities for the key protons and carbons.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |

| Pyridine-H | ~8.5-8.7 | d | H adjacent to N |

| Pyridine-H | ~7.5-7.7 | d | H ortho to methyl |

| Methylene (-CH₂-) | ~4.0-4.2 | s | -CH₂-NH₂ |

| Methyl (-CH₃) | ~2.3-2.5 | s | -CH₃ |

| Amine (-NH₂) | Broad | s | -NH₂ |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| Pyridine-C | ~145-155 | C adjacent to N |

| Pyridine-C | ~140-150 | C with methyl group |

| Pyridine-C | ~125-135 | C with methanamine |

| Pyridine-C | ~120-130 | CH |

| Methylene (-CH₂-) | ~40-45 | -CH₂-NH₂ |

| Methyl (-CH₃) | ~15-20 | -CH₃ |

Note: The chemical shifts are approximate and can be influenced by the solvent and the concentration of the sample. The amine protons may exchange with deuterium in deuterated solvents, leading to their disappearance from the spectrum.

Synthetic Methodologies: A Strategic Approach

The synthesis of this compound can be approached through several strategic routes, each with its own advantages in terms of starting material availability, scalability, and reaction conditions. Two of the most common and effective methods are detailed below.

Route 1: Reduction of 4-Methyl-3-cyanopyridine

This is a direct and efficient method that involves the reduction of a commercially available nitrile to the corresponding primary amine.

Caption: Synthetic workflow for the preparation of this compound via the reduction of 4-methyl-3-cyanopyridine.

Step 1: Reduction of 4-Methyl-3-cyanopyridine

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-methyl-3-cyanopyridine (1.0 eq.) in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench cautiously by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting precipitate and wash thoroughly with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude (4-Methylpyridin-3-yl)methanamine free base.

Step 2: Formation of the Dihydrochloride Salt

-

Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or methanol.

-

To this solution, add a solution of hydrochloric acid (2.2 eq.) in diethyl ether or dioxane dropwise with stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

Route 2: Catalytic Amination of 4-Methylpyridine-3-carbaldehyde

This route involves the reductive amination of the corresponding aldehyde, which can be prepared from the commercially available 4-methyl-3-pyridinemethanol.

Caption: Synthetic workflow for the preparation of this compound via reductive amination of 4-methylpyridine-3-carbaldehyde.

Step 1: Reductive Amination of 4-Methylpyridine-3-carbaldehyde

-

Dissolve 4-methylpyridine-3-carbaldehyde (1.0 eq.) and ammonium acetate (10 eq.) in methanol.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water at 0 °C.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Partition the residue between dichloromethane (DCM) and saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude (4-Methylpyridin-3-yl)methanamine free base.

Step 2: Formation of the Dihydrochloride Salt

-

Follow the same procedure as described in Route 1, Step 2.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The (4-Methylpyridin-3-yl)methanamine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP, while the aminomethyl group provides a versatile handle for introducing various substituents to achieve potency and selectivity.

Role as a Key Building Block for Janus Kinase (JAK) Inhibitors

A prominent application of this scaffold is in the synthesis of Janus Kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of cellular processes such as immunity, cell proliferation, and apoptosis.[2] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[3]

The JAK-STAT pathway is initiated by the binding of cytokines to their receptors, leading to the dimerization of the receptor and the activation of associated JAKs.[4] The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5] The STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[6][7]

Caption: A simplified diagram of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors derived from the (4-Methylpyridin-3-yl)methanamine scaffold.

Representative Biological Assay: In Vitro Kinase Inhibition Assay

To evaluate the efficacy of novel compounds derived from (4-Methylpyridin-3-yl)methanamine as kinase inhibitors, a robust in vitro assay is essential.

-

Reagents and Materials: Recombinant human JAK enzyme, appropriate peptide substrate, ATP, assay buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure: a. Prepare serial dilutions of the test compound in assay buffer. b. In a 96-well plate, add the JAK enzyme, the peptide substrate, and the test compound dilutions. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

Conclusion

This compound stands as a testament to the power of well-designed chemical scaffolds in advancing drug discovery. Its straightforward synthesis, coupled with its inherent structural features that are conducive to potent and selective kinase inhibition, makes it an invaluable tool for medicinal chemists. The insights provided in this guide, from detailed synthetic protocols to its application in targeting critical signaling pathways like JAK-STAT, are intended to empower researchers to leverage this versatile building block in the creation of next-generation therapeutics. As our understanding of disease biology deepens, the strategic application of such key intermediates will undoubtedly continue to fuel the engine of pharmaceutical innovation.

References

A Technical Guide to (4-Methylpyridin-3-yl)methanamine Dihydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylpyridin-3-yl)methanamine dihydrochloride, a seemingly unassuming molecule, holds significant importance as a versatile building block in the landscape of modern medicinal chemistry. Its unique structural arrangement, featuring a substituted pyridine ring, provides a valuable scaffold for the synthesis of complex therapeutic agents. This technical guide offers an in-depth exploration of this compound, from its synthesis and chemical properties to its critical role in the development of targeted therapies, particularly in the realm of kinase inhibitors.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of (4-Methylpyridin-3-yl)methanamine. The presence of the two chloride ions enhances its stability and solubility in aqueous media, making it a convenient form for storage and handling in a laboratory setting.

| Property | Value | Source |

| Chemical Name | This compound | --INVALID-LINK-- |

| CAS Number | 56635-11-1 | --INVALID-LINK-- |

| Molecular Formula | C₇H₁₂Cl₂N₂ | --INVALID-LINK-- |

| Molecular Weight | 195.09 g/mol | --INVALID-LINK-- |

| Free Base CAS Number | 1443-42-1 | --INVALID-LINK-- |

| Free Base Molecular Formula | C₇H₁₀N₂ | --INVALID-LINK-- |

| Free Base Molecular Weight | 122.17 g/mol | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired scale, and safety considerations. Two common approaches are highlighted below.

Method 1: From 4-Methyl-3-cyanopyridine

A prevalent method involves the reduction of the nitrile group of 4-methyl-3-cyanopyridine. This transformation is typically achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 4-Methyl-3-cyanopyridine

-

Reaction Setup: In a high-pressure hydrogenation vessel, a solution of 4-methyl-3-cyanopyridine in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Catalyst Addition: A hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), is carefully added to the solution.

-

Hydrogenation: The vessel is sealed and purged with nitrogen before being pressurized with hydrogen gas. The reaction mixture is then stirred vigorously at a controlled temperature and pressure until the reaction is complete, as monitored by techniques like TLC or HPLC.

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure.

-

Salt Formation: The resulting crude (4-Methylpyridin-3-yl)methanamine (free base) is dissolved in a suitable solvent, and a solution of hydrochloric acid in an organic solvent (e.g., HCl in isopropanol or diethyl ether) is added to precipitate the dihydrochloride salt.

-

Isolation: The precipitated solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound.

Method 2: From 4-Picoline

An alternative route commences with the more readily available starting material, 4-picoline. This multi-step synthesis involves the introduction of a functional group at the 3-position, which is then converted to the aminomethyl group. A potential pathway involves the bromination of 4-picoline, followed by amination to yield 3-amino-4-methylpyridine, and subsequent conversion to the target molecule. A patented process describes the synthesis of 3-amino-4-methylpyridine from 3-bromo-4-methylpyridine by reaction with ammonia in the presence of a copper catalyst[1].

Conceptual Synthesis Workflow from 4-Picoline

Caption: Synthesis pathway from 4-Picoline.

Role in Medicinal Chemistry: A Cornerstone for Janus Kinase (JAK) Inhibitors

The significance of this compound in drug discovery is prominently illustrated by its use as a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors.[2] The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK/STAT signaling pathway, which plays a pivotal role in the immune response and cell growth. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[3]

A notable example of a drug synthesized using a derivative of (4-Methylpyridin-3-yl)methanamine is Tofacitinib .[4][5][6] Tofacitinib is an FDA-approved medication for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. The synthesis of Tofacitinib involves the construction of a substituted piperidine ring, for which (4-Methylpyridin-3-yl)methanamine serves as a precursor to a key chiral intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.[2]

The JAK/STAT Signaling Pathway and Inhibition

The JAK/STAT signaling cascade is initiated by the binding of cytokines to their specific receptors on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, the STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immunity.

JAK inhibitors, like Tofacitinib, function by competing with ATP for the binding site on the JAK enzymes, thereby preventing their phosphorylation and activation. This blockade of the JAK/STAT pathway effectively dampens the inflammatory response.

The JAK/STAT Signaling Pathway and the Role of Inhibitors

Caption: Simplified JAK/STAT signaling pathway.

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, the methylene protons of the aminomethyl group, and the amine protons. The chemical shifts and coupling patterns provide valuable information for structural elucidation.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to each unique carbon atom in the molecule, including the carbons of the pyridine ring, the methyl group, and the methylene group.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol), can effectively separate the target compound from any impurities. Detection is typically performed using a UV detector.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Classification:

-

Skin Irritation: Category 2

-

Eye Irritation: Category 2A

-

Specific target organ toxicity — single exposure (Respiratory tract irritation): Category 3

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER/doctor if you feel unwell.

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Avoid contact with skin, eyes, and clothing.

-

Use in a chemical fume hood.

-

Wash hands thoroughly after handling.

Disposal:

Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a pivotal chemical intermediate with demonstrable value in the synthesis of pharmaceutically active compounds. Its role as a precursor to the piperidine core of the JAK inhibitor Tofacitinib underscores its importance in the development of targeted therapies for autoimmune diseases. A thorough understanding of its synthesis, chemical properties, and safe handling is essential for researchers and scientists working at the forefront of drug discovery and development.

References

- 1. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 2. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]

- 3. Synthesis and clinical application of small-molecule inhibitors of Janus kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. tandfonline.com [tandfonline.com]

- 6. research.unl.pt [research.unl.pt]

(4-Methylpyridin-3-yl)methanamine dihydrochloride synthesis pathway.

An In-depth Technical Guide to the Synthesis of (4-Methylpyridin-3-yl)methanamine Dihydrochloride

Abstract

(4-Methylpyridin-3-yl)methanamine is a pivotal heterocyclic building block in modern medicinal and materials chemistry.[1][2] Its structural motif, featuring a pyridine ring substituted at the 3- and 4-positions, is prevalent in a variety of pharmacologically active agents and functional materials.[1] The dihydrochloride salt form enhances the compound's stability and solubility, making it highly suitable for research and development applications.[2][3] This guide provides a comprehensive overview of robust and scalable synthetic pathways to this compound, with a focus on the underlying chemical principles, experimental causality, and practical implementation for researchers and drug development professionals.

Retrosynthetic Analysis and Strategy

The synthesis of (4-Methylpyridin-3-yl)methanamine presents a classic challenge in regioselective functionalization of a pyridine ring. The core task is the introduction of an aminomethyl group (-CH₂NH₂) ortho to a methyl group. A logical retrosynthetic analysis points to two primary precursor functionalities: a nitrile or a carboxylic acid derivative at the C3 position, which can be reduced, or a C-N bond formation at the C3 position.

This guide will focus on the most prevalent and reliable strategy: the reduction of a nitrile precursor, 4-methyl-3-pyridinecarbonitrile . This pathway is favored for its high yields, reliable transformations, and the relative accessibility of starting materials. An alternative, more modern approach involving catalytic amination will also be discussed to provide a comparative perspective.

Primary Synthetic Pathway: From 4-Methyl-3-Pyridinecarbonitrile

This synthetic route is a robust, multi-step process that offers high fidelity and scalability. It begins with the synthesis of the key nitrile intermediate, followed by its reduction and subsequent salt formation.

Logical Flow of the Primary Synthesis Pathway

References

(4-Methylpyridin-3-yl)methanamine dihydrochloride spectroscopic data (NMR, IR, MS).

An In-depth Technical Guide to the Spectroscopic Characterization of (4-Methylpyridin-3-yl)methanamine Dihydrochloride

Introduction

(4-Methylpyridin-3-yl)methanamine is a substituted pyridine derivative that serves as a valuable building block in synthetic organic and medicinal chemistry.[1] Its structural analogue, 3-aminomethyl-4-methylpyridine, highlights its utility in creating more complex molecules with potential biological activity.[2] The compound is typically handled as its dihydrochloride salt to improve stability and solubility in polar solvents. For researchers in drug discovery and materials science, unambiguous structural confirmation and purity assessment are paramount. This guide provides a detailed examination of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. As a Senior Application Scientist, this document is structured to not only present the data but also to explain the causality behind the experimental choices and interpretation, ensuring scientific integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the proton and carbon environments, respectively. The presence of two hydrochloride moieties results in protonation of both the pyridine ring nitrogen and the primary amine, significantly influencing the electronic environment and, consequently, the chemical shifts observed.[3][4]

Expertise in Action: Causality Behind Experimental Choices

-

Solvent Selection: The dihydrochloride salt is insoluble in nonpolar solvents like chloroform-d (CDCl₃). Therefore, polar, protic deuterated solvents such as Deuterium Oxide (D₂O) or polar aprotic solvents like DMSO-d₆ are required. D₂O is an excellent choice for solubilizing the salt; however, the acidic N-H and N⁺-H protons will rapidly exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum. DMSO-d₆, on the other hand, will typically allow for the observation of these exchangeable protons, providing a more complete picture of the structure.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR but is insoluble in D₂O. In such cases, a water-soluble standard like 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or sodium 2,2-dimethyl-2-silapentane-5-sulfonate (TSP) is used.

Experimental Protocol: NMR Analysis

-

Sample Preparation (DMSO-d₆):

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Cap the tube and gently agitate until the sample is fully dissolved. A brief sonication may aid dissolution.

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher for optimal resolution.

-

Pulse Program: Standard single-pulse acquisition.

-

Number of Scans: 16-64 scans, depending on concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 101 MHz (corresponding to a 400 MHz ¹H instrument).

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

-

Data Interpretation and Predicted Spectra

The protonation of both nitrogen atoms causes a significant downfield shift of all proton and carbon signals compared to the free base, due to the deshielding effect of the positive charges.[3][5]

¹H NMR Predicted Data (in DMSO-d₆):

-

Aromatic Protons: The pyridine ring protons are expected to be significantly deshielded. The proton at C2 will likely appear as a singlet or a narrow doublet, while the protons at C5 and C6 will appear as doublets due to coupling.

-

Methylene Protons (-CH₂-): These protons are adjacent to the electron-withdrawing -NH₃⁺ group and the pyridinium ring, causing them to appear as a singlet around 4.0-4.5 ppm.

-

Methyl Protons (-CH₃): This group will appear as a sharp singlet, shifted slightly downfield compared to neutral picolines.

-

Exchangeable Protons (-NH₃⁺ and N⁺-H): These will appear as broad singlets. Their chemical shifts can be highly variable and dependent on concentration and residual water in the solvent.

¹³C NMR Predicted Data (in DMSO-d₆):

-

The molecule is asymmetric, so seven distinct carbon signals are expected.

-

Aromatic Carbons: Pyridine ring carbons typically appear between 120-150 ppm. The positive charge on the nitrogen will shift these signals downfield.

-

Methylene Carbon (-CH₂-): Expected in the 35-45 ppm region.

-

Methyl Carbon (-CH₃): Expected in the 15-25 ppm region.

Data Summary Table

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-2 | ~8.8 - 9.0 | s | ~148 - 152 |

| H-5 | ~8.0 - 8.2 | d | ~125 - 128 |

| H-6 | ~8.6 - 8.8 | d | ~145 - 148 |

| -CH₂- | ~4.1 - 4.3 | s | ~38 - 42 |

| -CH₃ | ~2.5 - 2.7 | s | ~18 - 22 |

| Py-N⁺-H | Broad | s (exchangeable) | C-3: ~135-138, C-4: ~155-158 |

| -NH₃⁺ | Broad | s (exchangeable) |

Visualization: NMR Characterization Workflow

Caption: Workflow for NMR analysis of the title compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, IR spectroscopy is particularly useful for confirming the presence of the ammonium (-NH₃⁺) and pyridinium (N⁺-H) groups, as well as the aromatic ring and alkyl moieties.

Expertise in Action: Causality Behind Experimental Choices

-

Sample Preparation: As a solid, hygroscopic salt, the sample must be prepared carefully to avoid moisture, which can obscure the N-H stretching region.[6][7]

-

KBr Pellet: This is the preferred method for high-quality spectra of solid samples.[6][8] The sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent pellet. This minimizes light scattering and produces sharp, well-defined peaks.

-

Nujol Mull: An alternative where the finely ground solid is mixed with mineral oil (Nujol) to form a paste.[8] This is faster but the Nujol itself has C-H absorption bands that can interfere with the spectrum.

-

Attenuated Total Reflectance (ATR): ATR is a modern, rapid technique requiring minimal sample preparation. The solid is simply pressed against a high-refractive-index crystal (like diamond or ZnSe).[8] This is excellent for hygroscopic samples.

-

Experimental Protocol: KBr Pellet Method

-

Preparation: Gently grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic-grade KBr powder in an agate mortar. Work quickly to minimize moisture absorption.[7]

-

Pressing: Transfer the fine powder to a pellet press die.

-

Evacuation: Briefly apply a vacuum to the die to remove trapped air.

-

Compression: Apply pressure (typically 8-10 metric tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the empty sample chamber should be collected first.

Data Interpretation and Predicted Spectrum

The IR spectrum will be dominated by absorptions from the charged amine and pyridinium groups.

-

N-H Stretching: A very broad and strong absorption band is expected between 2500-3200 cm⁻¹. This is characteristic of the N⁺-H stretches in both the pyridinium ring and the ammonium group (-NH₃⁺). The broadness is due to extensive hydrogen bonding in the solid state.

-

C-H Stretching: Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from -CH₂- and -CH₃) will be just below 3000 cm⁻¹.

-

N-H Bending: The asymmetric and symmetric bending vibrations of the -NH₃⁺ group are expected in the 1600-1500 cm⁻¹ region.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will appear as a series of sharp bands in the 1620-1450 cm⁻¹ region.

Data Summary Table

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N⁺-H Stretch (Ammonium & Pyridinium) | 2500 - 3200 | Strong, Very Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| N-H Asymmetric Bend (-NH₃⁺) | ~1610 | Medium-Strong |

| Aromatic C=C, C=N Stretch | 1620, 1580, 1500, 1450 | Medium-Strong, Sharp |

| N-H Symmetric Bend (-NH₃⁺) | ~1500 | Medium |

Visualization: Key IR Vibrational Modes

Caption: Key vibrational modes for the title compound.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides the exact molecular weight of a compound, serving as a final confirmation of its identity. For a pre-charged, non-volatile salt like this compound, electrospray ionization (ESI) is the ideal technique.

Expertise in Action: Causality Behind Experimental Choices

-

Ionization Technique: ESI is a soft ionization method perfect for polar and ionic compounds.[9][10] It transfers ions from a solution phase into the gas phase with minimal fragmentation. When the dihydrochloride salt is dissolved, the cationic species is already present. In the positive ion mode ESI (+ESI), the mass spectrometer will detect the cation corresponding to the protonated free base [C₇H₁₀N₂ + H]⁺. The two chloride counter-ions will not be observed in the positive ion spectrum.

-

Solvent System: A typical solvent system for ESI is a mixture of water and a volatile organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to ensure complete protonation and improve signal intensity.[11]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the compound in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Acquisition (+ESI Mode):

-

Capillary Voltage: +3 to +5 kV.

-

Source Temperature: 100-150 °C.

-

Scan Range: Scan a mass-to-charge (m/z) range that includes the expected molecular ion, for instance, m/z 50-300.

-

Data Interpretation and Predicted Spectrum

-

Molecular Ion: The free base, (4-Methylpyridin-3-yl)methanamine (C₇H₁₀N₂), has a monoisotopic mass of 122.0844 g/mol . The primary ion observed in +ESI-MS will be the protonated molecule, [M+H]⁺.

-

Expected m/z: 122.0844 + 1.0078 (mass of H⁺) = 123.0922

-

-

Other Ions: Depending on the concentration and source conditions, sodium adducts [M+Na]⁺ (m/z ~145.07) or proton-bound dimers [2M+H]⁺ (m/z ~245.18) may also be observed at lower intensities.[9]

-

Tandem MS (MS/MS): To further confirm the structure, the [M+H]⁺ ion (m/z 123.1) can be isolated and fragmented. A characteristic fragmentation would be the loss of ammonia (NH₃), leading to a fragment ion at m/z ~106.1.

Data Summary Table

| Ion Species | Formula | Charge | Calculated Monoisotopic m/z |

| Protonated Molecule | [C₇H₁₁N₂]⁺ | +1 | 123.0922 |

| Sodium Adduct | [C₇H₁₀N₂Na]⁺ | +1 | 145.0741 |

Visualization: Mass Spectrometry Analysis Workflow

Caption: Workflow for ESI-MS analysis.

Integrated Spectroscopic Analysis: A Self-Validating System

No single technique provides a complete structural picture. The true power of spectroscopic characterization lies in the integration of data from NMR, IR, and MS. Each protocol acts as a self-validating system when combined.

-

MS confirms the molecular formula (via accurate mass of the [M+H]⁺ ion).

-

IR confirms the presence of key functional groups (ammonium, pyridinium, aromatic ring).

-

NMR provides the detailed atomic connectivity , showing exactly how the atoms are arranged to form the molecular skeleton.

This integrated approach ensures the highest level of trustworthiness and scientific rigor in compound characterization.

Visualization: Overall Characterization Strategy

Caption: Integrated workflow for structural validation.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its application in research and development. Through the strategic application of NMR, IR, and Mass Spectrometry, a complete and unambiguous structural profile can be established. This guide outlines the theoretical basis, practical protocols, and expert interpretation required for each technique. By integrating the data from these orthogonal methods, researchers can ensure the identity, purity, and structural integrity of this important chemical building block with the highest degree of confidence.

References

- 1. Buy (4-Methylpyridin-3-YL)methanamine | 1443-42-1 [smolecule.com]

- 2. (4-methylpyridin-3-yl)methanamine | CAS#:1443-42-1 | Chemsrc [chemsrc.com]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. asu.elsevierpure.com [asu.elsevierpure.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. jascoinc.com [jascoinc.com]

- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Navigating the Safety Profile of (4-Methylpyridin-3-yl)methanamine dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(4-Methylpyridin-3-yl)methanamine dihydrochloride, a substituted pyridine derivative, is a valuable building block in medicinal chemistry and drug discovery, facilitating the synthesis of novel molecular entities.[1] As with any reactive chemical intermediate, a thorough understanding of its hazard profile and safe handling requirements is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the material safety data for this compound (CAS No. 56635-11-1), drawing upon available data for the compound and its structural analogs to offer a robust framework for its safe utilization.

Chemical Identity and Physical Properties

This compound is a dihydrochloride salt form of the parent compound, (4-Methylpyridin-3-yl)methanamine. The salt form generally confers greater stability and water solubility compared to the free base.

| Identifier | Value | Source |

| Chemical Name | This compound | Synblock |

| CAS Number | 56635-11-1 | [2] |

| Molecular Formula | C₇H₁₂Cl₂N₂ | [2][3] |

| Molecular Weight | 195.09 g/mol | [2][3] |

| SMILES | CC1=C(C=NC=C1)CN.Cl.Cl | [3] |

Hazard Identification and GHS Classification

A specific GHS classification for this compound is not consistently reported. However, based on the known hazards of structurally similar aminopyridines and pyridine hydrochlorides, a conservative hazard assessment is warranted. The following GHS classifications are inferred from available data on related compounds and should be considered provisional in the absence of definitive testing.

| Hazard Class | Hazard Category | Hazard Statement | Rationale/Supporting Evidence |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Data for a related compound, (3-Methylpyridin-2-yl)methanamine hydrochloride, suggests this classification.[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | This is a common hazard for amine hydrochlorides and is listed for related compounds.[4][5] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Similar to skin irritation, this is a common hazard for this class of compounds.[4][5] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | Inhalation of the dust may irritate the respiratory tract.[4][5] |

GHS Pictograms:

Signal Word: Warning [5]

Hazard Statements: [5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [5]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Profile: A Data-Driven Assessment

Aminopyridines are known to be neurotoxic. They can be readily absorbed through the skin and gastrointestinal tract. Their mechanism of toxicity often involves the blockage of potassium channels, which can lead to neuronal hyperexcitability and, in severe cases, convulsions.

Given the potential for neurotoxicity and the inferred GHS classifications, it is crucial to handle this compound with a high degree of caution. All routes of exposure—inhalation, ingestion, and skin contact—should be strictly avoided.

Safe Handling and Storage Protocols

Adherence to rigorous safe handling and storage protocols is essential for minimizing the risks associated with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is recommended, prioritizing engineering controls and supplementing with appropriate PPE.

Caption: Recommended hierarchy of controls for handling this compound.

Step-by-Step Handling Protocol:

-

Work Area Preparation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5]

-

Personal Protective Equipment: At a minimum, wear a lab coat, chemical-resistant gloves (nitrile is a suitable option for incidental contact), and safety goggles.[5] If there is a risk of splashing, a face shield should also be worn.

-

Weighing and Transfer: When weighing the solid, do so in a fume hood to avoid inhalation of dust. Use appropriate tools (e.g., spatulas) to handle the material and avoid creating dust clouds.

-

Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.

Storage Requirements

Proper storage is crucial for maintaining the stability and integrity of this compound.

-

Container: Store in a tightly sealed container to prevent moisture absorption and contamination.[5]

-

Environment: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[3]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Emergency Response Workflow:

Caption: A logical workflow for responding to an exposure incident.

Stability and Reactivity

This compound is expected to be stable under recommended storage conditions.[3] However, certain conditions and materials should be avoided to prevent hazardous reactions.

-

Conditions to Avoid: Excessive heat, moisture, and exposure to incompatible materials.

-

Incompatible Materials: Strong oxidizing agents and strong bases. The free amine can be liberated from the dihydrochloride salt upon reaction with a base.

-

Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of nitrogen oxides, carbon oxides, and hydrogen chloride gas.

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken:

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: As with many organic compounds, combustion may produce toxic gases. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

For spills of this compound, the following procedures should be followed:

-

Evacuate: Evacuate unnecessary personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent the spill from spreading and entering drains.

-

Cleanup: Carefully sweep up the solid material, avoiding the generation of dust. Place the spilled material into a suitable, labeled container for disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., water), and then wipe it dry.

-

Personal Protection: Wear appropriate PPE during the entire cleanup process.

Ecological Information

Specific ecotoxicological data for this compound is not available. However, given its chemical structure, it should be handled in a manner that prevents its release into the environment. Do not allow the material to enter drains, sewers, or waterways.

Disposal Considerations

All waste materials, including unused product and contaminated items, should be disposed of in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.

Conclusion

References

Unlocking the Therapeutic Potential of (4-Methylpyridin-3-yl)methanamine Dihydrochloride: A Technical Guide for Preclinical Investigation

Abstract

(4-Methylpyridin-3-yl)methanamine dihydrochloride is a pyridine derivative with a molecular structure suggestive of significant, yet largely unexplored, biological activity. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals aiming to systematically investigate the therapeutic potential of this compound. We will delve into its chemical characteristics, postulate a primary mechanism of action based on structural analogs, and outline a robust, multi-tiered experimental workflow to elucidate its pharmacological profile. This guide is designed to be a self-validating system, with each experimental phase building upon the last to provide a clear, data-driven path toward understanding the compound's potential as a novel therapeutic agent.

Introduction: The Chemical and Biological Landscape

This compound, with the chemical formula C₇H₁₂Cl₂N₂ and a molecular weight of 195.09 g/mol , is a small molecule featuring a pyridine ring substituted with a methyl group at the 4-position and a methanamine group at the 3-position[1]. The presence of the nitrogen-containing heterocyclic pyridine ring, a common scaffold in medicinal chemistry, and a primary amine group suggests the potential for diverse biological interactions[2]. While extensive peer-reviewed studies on this specific molecule are not abundant in the public domain, its structural motifs provide a strong basis for hypothesizing its biological targets.

Notably, the substitution pattern on the pyridine ring is critical. Research on similar compounds has shown that the 4-methyl substitution on the pyridine ring can significantly enhance potency towards certain biological targets. For instance, one study indicated that a 4-methyl substitution resulted in potent inhibition of cytochrome P450 2A6 (CYP2A6) with an IC50 value of 0.055 µM, a significant improvement over other positional isomers[2]. This provides a compelling, albeit preliminary, starting point for our investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 56635-11-1 | [1] |

| Molecular Formula | C₇H₁₂Cl₂N₂ | [1] |

| Molecular Weight | 195.09 g/mol | [1] |

| SMILES | CC1=C(C=NC=C1)CN.Cl.Cl | [3] |

Postulated Mechanism of Action: A Focus on CYP2A6 Inhibition

Based on the available information for structurally related compounds, we hypothesize that this compound acts as a potent and selective inhibitor of the cytochrome P450 2A6 (CYP2A6) enzyme. CYP2A6 is primarily known for its role in the metabolism of nicotine and various procarcinogens. Inhibition of this enzyme has significant therapeutic implications, including applications in smoking cessation and as a potential chemopreventive agent.

The proposed binding mode involves hydrogen bonding and hydrophobic interactions within the active site of the enzyme. The pyridine nitrogen is postulated to act as a hydrogen bond acceptor, while the methanamine group can serve as both a hydrogen bond donor and acceptor[2]. The 4-methyl group likely contributes to favorable hydrophobic interactions, enhancing binding affinity and inhibitory potency[2].

A Phased Experimental Approach to Validation

To systematically evaluate the biological activity of this compound, we propose a multi-phased research plan. This plan is designed to be a self-validating system, where the results of each phase inform the decision to proceed to the next, ensuring a cost-effective and scientifically rigorous investigation.

Phase 1: In Silico and In Vitro Characterization

The initial phase focuses on computational modeling and biochemical assays to validate our primary hypothesis and assess the compound's fundamental properties.

Workflow for Phase 1

Caption: Phase 1 Experimental Workflow.

Detailed Protocols:

-

Molecular Docking:

-

Obtain the crystal structure of human CYP2A6 from the Protein Data Bank.

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformer of (4-Methylpyridin-3-yl)methanamine.

-

Perform molecular docking simulations using software such as AutoDock Vina or Glide to predict the binding affinity and orientation of the compound within the CYP2A6 active site.

-

Analyze the predicted binding poses to identify key interactions (hydrogen bonds, hydrophobic contacts).

-

-

CYP Enzyme Inhibition Assay:

-

Utilize commercially available fluorescent-based CYP inhibition assay kits for a panel of major human CYP isoforms (e.g., CYP2A6, 2B6, 2C9, 2D6, 3A4).

-

Prepare a dilution series of this compound.

-

Incubate the compound with human liver microsomes and a specific fluorescent substrate for each CYP isoform.

-

Measure the fluorescence intensity to determine the rate of substrate metabolism.

-

Calculate the IC50 value for each isoform to assess the compound's potency and selectivity for CYP2A6.

-

-

In Vitro ADMET Profiling:

-

Solubility: Determine the thermodynamic and kinetic solubility using methods such as nephelometry.

-

Permeability: Assess cell permeability using the Caco-2 cell monolayer assay.

-

Metabolic Stability: Evaluate the compound's stability in human liver microsomes over time, measuring the rate of parent compound depletion using LC-MS/MS. Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for successful drug development[4][5][6][7].

-

-

Initial Cytotoxicity Screening:

-

Culture relevant human cell lines (e.g., HepG2 for liver toxicity, A549 for lung cancer).

-

Treat cells with a range of concentrations of the compound for 24-72 hours.

-

Assess cell viability using a standard MTT or CellTiter-Glo assay[8].

-

Determine the CC50 (cytotoxic concentration 50) to establish a preliminary therapeutic window.

-

Phase 2: Cellular and Mechanistic Studies

Assuming favorable results from Phase 1 (i.e., potent and selective CYP2A6 inhibition, acceptable ADMET properties, and low cytotoxicity), Phase 2 will focus on validating the mechanism of action in a cellular context.

Workflow for Phase 2

Caption: Phase 2 Experimental Workflow.

Detailed Protocols:

-

Cell-Based Nicotine Metabolism Assay:

-

Use a cell line engineered to overexpress human CYP2A6.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Introduce a known concentration of nicotine to the cell culture.

-

After a set incubation period, collect the cell culture medium.

-

Quantify the levels of nicotine and its primary metabolite, cotinine, using LC-MS/MS.

-

Determine the extent to which the compound inhibits nicotine metabolism in a cellular environment.

-

-

Reactive Metabolite Screening:

-

Incubate the compound with human liver microsomes in the presence of trapping agents like glutathione.

-

Analyze the reaction mixture by LC-MS/MS to detect the formation of glutathione adducts, which can indicate the generation of reactive metabolites[9]. This is a critical step to identify potential idiosyncratic toxicity.

-

Phase 3: In Vivo Pharmacokinetics and Efficacy

With a confirmed cellular mechanism of action and a clean safety profile, the final preclinical phase involves evaluating the compound's behavior and efficacy in a living organism.

Workflow for Phase 3

Caption: Phase 3 Experimental Workflow.

Detailed Protocols:

-

Pharmacokinetic (PK) Studies:

-

Administer a single dose of the compound to rodents (e.g., rats or mice) via intravenous and oral routes.

-

Collect blood samples at multiple time points.

-

Quantify the concentration of the compound in plasma using LC-MS/MS.

-

Calculate key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

-

-

In Vivo Efficacy Model:

-

Utilize a rodent model with humanized CYP2A6 expression (e.g., mice treated with an AAV vector expressing human CYP2A6).

-

Administer the compound followed by a dose of nicotine.

-

Measure plasma levels of nicotine and cotinine to assess the in vivo inhibition of CYP2A6.

-

For neuroactive compounds, behavioral models in organisms like zebrafish can offer high-throughput screening to identify potential CNS effects[10][11][12][13].

-

-

Preliminary Toxicology:

-

Conduct a 7-day dose-ranging study in rodents.

-

Administer the compound daily at multiple dose levels.

-

Monitor for clinical signs of toxicity, changes in body weight, and food consumption.

-

At the end of the study, perform gross necropsy and histopathological examination of key organs.

-

Conclusion and Future Directions

This compound presents a promising scaffold for the development of a novel therapeutic agent, potentially targeting CYP2A6. The structured, multi-phased approach outlined in this guide provides a clear and logical pathway for its preclinical evaluation. By systematically progressing from in silico and in vitro studies to in vivo models, researchers can efficiently and rigorously assess its biological activity, mechanism of action, and safety profile. The successful completion of this comprehensive evaluation will be pivotal in determining the future trajectory of this compound in the drug development pipeline.

References

- 1. CAS 56635-11-1 | this compound - Synblock [synblock.com]

- 2. Buy (4-Methylpyridin-3-YL)methanamine | 1443-42-1 [smolecule.com]

- 3. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 4. ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. ADMET profiling: Significance and symbolism [wisdomlib.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Multimodal, In Vivo Approach for Assessing Structurally and Phenotypically Related Neuroactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deep phenotypic profiling of neuroactive drugs in larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Sourcing and Application of (4-Methylpyridin-3-yl)methanamine Dihydrochloride in Contemporary Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

(4-Methylpyridin-3-yl)methanamine dihydrochloride, a key building block in the synthesis of complex molecular architectures, has emerged as a valuable intermediate in the landscape of modern drug discovery. Its unique structural features, combining a substituted pyridine core with a reactive aminomethyl group, offer medicinal chemists a versatile scaffold for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the commercial sourcing, synthesis, quality control, and strategic application of this compound, tailored for researchers, scientists, and drug development professionals.

The Pivotal Role of Substituted Pyridines in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and FDA-approved drugs.[1] Its ability to engage in hydrogen bonding, its inherent aqueous solubility, and its chemical stability make it a cornerstone for the design of new therapeutics.[1] Specifically, 3-substituted pyridine derivatives have garnered significant attention due to their broad spectrum of biological activities, finding applications in the development of treatments for cancer, infectious diseases, and neurological disorders.[1] this compound serves as a prime example of a functionalized pyridine building block that enables the exploration of chemical space and the optimization of drug candidates.

Commercial Availability: A Comparative Analysis of Leading Suppliers

The accessibility of high-quality starting materials is paramount for reproducible and successful research and development. This compound (CAS No: 56635-11-1) is available from a range of commercial suppliers. The following table provides a comparative overview of some of the key suppliers, highlighting typical purities and available documentation.

| Supplier | Product Name | CAS Number | Purity | Available Documentation |

| Synblock | This compound | 56635-11-1 | ≥98% | MSDS, NMR, HPLC, LC-MS |

| BLD Pharm | (4-Methylpyridin-3-yl)methanamine hydrochloride | 3246-57-9 | Not specified | NMR, HPLC, LC-MS, UPLC |

| ChemicalBook | (4-methylpyridin-3-yl)methanamine | 1443-42-1 | Not specified | Varies by supplier |

| AK Sci | 1-(4-Chloro-3,5-dimethylpyridin-2-yl)methanamine dihydrochloride (related compound) | 2173091-65-9 | ≥95% | SDS, CoA |

It is crucial for researchers to scrutinize the Certificate of Analysis (CoA) provided by the supplier to ensure the material meets the required specifications for their intended application.

Synthesis Strategies: From Precursors to the Final Product

One common strategy is the chlorination-amidation-amination sequence . This multi-step process typically begins with the chlorination of a pyridine intermediate, followed by the introduction of an amide group, and subsequent reduction to the desired amine.[1] Another viable approach is catalytic amination , which can offer a more direct route. For instance, the use of metal oxide catalysts to facilitate the reaction of a boronic acid precursor with an ammonia source represents a modern and efficient method.[1]

A plausible, albeit general, synthetic workflow is depicted below:

Caption: Generalized synthetic workflow for this compound.

Quality Control and Analytical Characterization: Ensuring Purity and Identity

The purity and identity of this compound are critical for its successful application in drug discovery, where impurities can lead to misleading biological data and side reactions. A robust quality control (QC) program for this intermediate should include a battery of analytical techniques to confirm its structure and assess its purity.

Key QC Parameters and Analytical Methods:

-

Identity Confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the presence and connectivity of all atoms.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, further confirming its identity.

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): A cornerstone of purity analysis, HPLC separates the target compound from any impurities, allowing for their quantification. A purity of ≥98% is often required for research-grade material.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of MS, enabling the detection and tentative identification of impurities.

-

-

Physical Properties:

-

Appearance: Visual inspection for color and form (e.g., white to off-white solid).

-

Solubility: Determination of solubility in relevant solvents for reaction setup and biological assays.

-

A typical Certificate of Analysis will report the results of these tests, providing the end-user with the necessary data to confidently use the compound in their experiments.

Application in Drug Discovery: A Versatile Building Block for Kinase Inhibitors

The primary application of this compound in drug discovery lies in its use as a building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors. The aminomethyl group provides a convenient handle for the introduction of various substituents through reactions such as amide bond formation, reductive amination, and nucleophilic substitution.

A representative application is in the synthesis of inhibitors of c-Jun N-terminal kinases (JNKs), which are implicated in a variety of diseases, including neurodegenerative disorders and inflammatory conditions. The pyridine nitrogen can act as a hydrogen bond acceptor, while the rest of the molecule can be elaborated to occupy specific binding pockets within the kinase active site.

Below is a hypothetical experimental protocol for the coupling of (4-Methylpyridin-3-yl)methanamine with a carboxylic acid to form an amide, a common reaction in the synthesis of drug candidates.

Experimental Protocol: Amide Coupling Reaction

-

Reagent Preparation:

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).

-

Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.2 eq) to neutralize the hydrochloride salt and free the amine.

-

In a separate flask, dissolve the carboxylic acid (1.1 eq) in the same solvent.

-

Add a coupling agent (e.g., HATU or HBTU, 1.2 eq) and an additional equivalent of the non-nucleophilic base to the carboxylic acid solution and stir for 15 minutes to activate the acid.

-

-

Reaction Execution:

-

Slowly add the activated carboxylic acid solution to the solution of the free amine at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Allow the reaction to stir at room temperature for 4-16 hours, or until completion.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

-

Caption: A typical workflow for the synthesis of an amide using (4-Methylpyridin-3-yl)methanamine.

Conclusion

This compound is a strategically important building block for drug discovery and development. Its commercial availability from a range of suppliers, coupled with its versatile reactivity, makes it an attractive starting material for the synthesis of novel and complex bioactive molecules. A thorough understanding of its sourcing, synthesis, and quality control is essential for researchers aiming to leverage its potential in the quest for new medicines. As the demand for innovative therapeutics continues to grow, the importance of such well-characterized and readily available chemical intermediates will undoubtedly increase.

References

(4-Methylpyridin-3-yl)methanamine Dihydrochloride: A Comprehensive Guide to Purity and Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Versatile Building Block

(4-Methylpyridin-3-yl)methanamine dihydrochloride is a heterocyclic amine that has garnered significant interest as a key building block in modern organic synthesis and pharmaceutical research.[1][2] Its unique molecular architecture, featuring a substituted pyridine ring, makes it a valuable precursor for the development of complex molecules, including novel drug candidates and functional materials.[2]

This guide provides a deep dive into the methodologies required to verify the purity and identity of this compound. As any seasoned researcher knows, the success of a synthesis, the reproducibility of an experiment, and the ultimate safety and efficacy of a pharmaceutical compound are inextricably linked to the quality of the starting materials. An impurity, even in trace amounts, can lead to unforeseen side reactions, lower yields, and ambiguous biological data. Therefore, a robust, multi-modal analytical strategy is not just a quality control measure; it is a fundamental component of sound scientific practice.

| Property | Value | Source |

| CAS Number | 56635-11-1 | [1][3][4] |

| Molecular Formula | C₇H₁₂Cl₂N₂ | [1][3] |

| Molecular Weight | 195.09 g/mol | [1][3] |

| Common Purity | ≥ 98% | [3] |

| Primary Applications | Organic Synthesis, Pharmaceutical Intermediate | [1][2] |

Chapter 1: Understanding the Impurity Landscape

The potential impurity profile of this compound is intrinsically tied to its synthetic pathway. A common and efficient route involves the reduction of the corresponding alcohol, (4-Methylpyridin-3-yl)methanol.[2] Understanding this process allows us to anticipate and specifically search for potential contaminants.

Causality in Impurity Formation: The choice of reducing agent, solvent, and reaction conditions directly influences the types and levels of impurities. For instance, an incomplete reduction will leave residual starting material, while overly harsh conditions could lead to degradation or by-product formation.

Caption: Simplified synthesis pathway and potential impurity origins.

Commonly Encountered Impurities:

| Impurity Class | Specific Example | Rationale for Presence |

| Starting Material | (4-Methylpyridin-3-yl)methanol | Incomplete reduction during the amination step. |

| By-products | Dimeric or polymeric species | Side reactions occurring under specific pH or temperature conditions. |

| Reagents | Triethylamine (or other bases) | Used during synthesis or workup; may be carried through. |

| Residual Solvents | Methanol, Ethanol, Dichloromethane | Common solvents used in synthesis and purification steps. |

Chapter 2: A Self-Validating, Orthogonal Analytical Workflow

No single analytical technique can provide a complete picture of a compound's purity. A trustworthy assessment relies on an orthogonal approach, where different methods based on distinct chemical and physical principles are used to corroborate findings. This creates a self-validating system, significantly increasing confidence in the final purity value.

Caption: Orthogonal analytical workflow for purity assessment.

Chapter 3: High-Performance Liquid Chromatography (HPLC) - The Quantitative Core

For quantifying the purity of non-volatile organic molecules like our target compound, reverse-phase HPLC with UV detection is the gold standard. It excels at separating the main component from closely related impurities, providing a precise percentage of purity.

Expertise in Method Development: The choice of a C18 column is logical due to the compound's polar, amine nature. A gradient elution is selected to ensure that both early-eluting polar impurities and later-eluting non-polar impurities are effectively separated and resolved within a reasonable runtime. The acidic mobile phase (using formic acid) serves a dual purpose: it ensures the amine is protonated for good peak shape and provides a suitable pH for silica-based column stability.

Protocol: HPLC Purity Determination

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

-

-

Chromatographic Conditions:

Parameter Setting Column C18, 250 mm x 4.6 mm, 5 µm particle size Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 5% B to 95% B over 20 minutes, hold for 5 min Flow Rate 1.0 mL/min Column Temp. 30 °C Detection (UV) 260 nm | Injection Vol. | 10 µL |

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a 50:50 mixture of Water:Acetonitrile. Final concentration: ~1 mg/mL.

-

-

System Suitability Test (SST):

-

Before sample analysis, perform five replicate injections of the sample solution.

-

Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%. The USP tailing factor should be between 0.8 and 1.5. This validates that the system is performing consistently.

-

-

Analysis and Calculation:

-

Inject the sample solution.

-

Integrate all peaks.

-

Calculate purity using the area percent method:

-

Purity % = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Chapter 4: Definitive Structural & Identity Verification

While HPLC provides quantitative purity, it does not confirm the identity of the main peak. For this, we turn to spectroscopic techniques.

A. ¹H NMR Spectroscopy – The Molecular Fingerprint